6-Chloro-2H-1,4-benzoxazin-3-amine
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Overview
Description
6-Chloro-2H-1,4-benzoxazin-3-amine is a heterocyclic compound that contains a benzoxazine ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various fields such as chemistry, biology, medicine, and industry. The presence of chlorine and amine groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2H-1,4-benzoxazin-3-amine typically involves the reaction of 2-aminophenol with chloroacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2H-1,4-benzoxazin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives with various functional groups.
Scientific Research Applications
6-Chloro-2H-1,4-benzoxazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2H-1,4-benzoxazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2H-1,4-benzoxazin-3-one
- 6-Bromo-2H-1,4-benzoxazin-3-one
- 6-(Chloroacetyl)-2H-1,4-benzoxazin-3-one
Comparison
6-Chloro-2H-1,4-benzoxazin-3-amine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical properties and reactivity. Compared to its analogs, such as 6-Amino-2H-1,4-benzoxazin-3-one and 6-Bromo-2H-1,4-benzoxazin-3-one, it exhibits different biological activities and chemical behavior. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the amine group contributes to its potential biological activities.
Properties
CAS No. |
78025-25-9 |
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Molecular Formula |
C8H7ClN2O |
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-2H-1,4-benzoxazin-3-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-5-1-2-7-6(3-5)11-8(10)4-12-7/h1-3H,4H2,(H2,10,11) |
InChI Key |
DDACRSJCPWTGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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